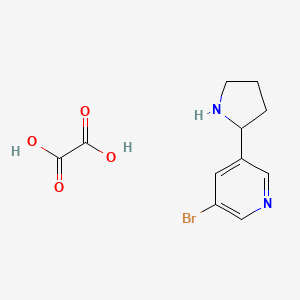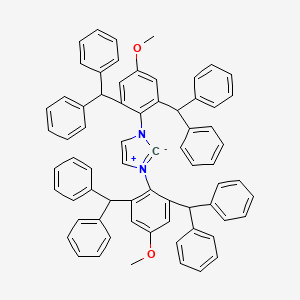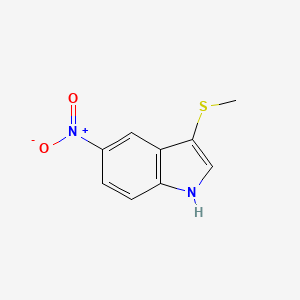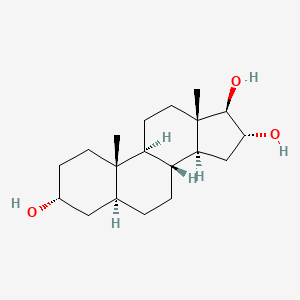![molecular formula C10H10N2O B3102278 1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 141650-50-2](/img/structure/B3102278.png)
1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Vue d'ensemble
Description
1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the condensation of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles with 1,3-dicarbonyl compounds and their acetals, β-oxo-esters, and diethyl malonate in the presence of hydrochloric acid .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the parent compound of this compound, consists of a pyrrole ring fused with a pyridine ring .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been shown to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs) . This suggests that they may undergo chemical reactions with these receptors, although the exact nature of these reactions is not specified in the available literature.Applications De Recherche Scientifique
Synthesis of Anti-Cancer Compounds
1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, have been identified as important intermediates in the synthesis of small molecule anticancer drugs. A study by Wang et al. (2017) established a rapid synthetic method for these compounds, achieving a total yield of 65% through steps including acylation and nucleophilic substitution (Wang, Tu, Han, & Guo, 2017).
Antibacterial Activity
Pyrrolopyridine analogs of nalidixic acid, synthesized from derivatives of this compound, have exhibited antibacterial properties. Toja et al. (1986) synthesized a series of pyrrolopyridine carboxylic acids with one compound showing notable in vitro antibacterial activity (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Development of Heterocyclic Compounds
The compound has also been used in the synthesis of a variety of heterocyclic compounds. For instance, Singh et al. (2014) reported the synthesis of a pyrrole chalcone derivative using this compound derivatives, showcasing its potential in creating diverse heterocyclic structures (Singh, Rawat, & Sahu, 2014).
Synthesis of Bicyclic Heteroaryl Carboxyaldehydes
Nikitenko et al. (2006) developed a method for the large-scale synthesis of bicyclic heteroaryl-substituted penems using derivatives of this compound. This involved selective hydrolysis of ethyl dihydro-pyrrolopyrazole carboxylates, demonstrating the compound's utility in synthesizing complex organic structures (Nikitenko et al., 2006).
Mécanisme D'action
Target of Action
The primary targets of 1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This compound acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . The inhibition of FGFRs leads to changes in downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, affecting cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro studies have shown that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Analyse Biochimique
Biochemical Properties
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been shown to interact with various biomolecules, particularly the fibroblast growth factor receptor (FGFR) family . The FGFR family, which consists of four distinct isoforms (FGFR1–4), plays an essential role in various types of tumors . The interaction between this compound and FGFRs is believed to inhibit the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, it has been found to significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to FGFRs, leading to the inhibition of the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of this pathway by this compound can therefore disrupt these processes and inhibit tumor growth .
Propriétés
IUPAC Name |
1-ethylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-12-6-8(7-13)9-4-3-5-11-10(9)12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROJKEJQAXVVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1N=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B3102250.png)
![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102254.png)





![[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate](/img/structure/B3102293.png)
